4-Chloro-3-isobutoxyphenylboronic acid
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Overview
Description
4-Chloro-3-isobutoxyphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and an isobutoxy group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-isobutoxyphenylboronic acid typically involves the reaction of 4-chloro-3-isobutoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent the oxidation of the boronic acid group. The general reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Trimethyl borate, hydrochloric acid for hydrolysis
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-isobutoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols.
Esterification: Reaction with alcohols to form boronic esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Phenols
Esterification: Boronic esters
Scientific Research Applications
4-Chloro-3-isobutoxyphenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: Boronic acids can interact with biological molecules, making them useful in the development of enzyme inhibitors and sensors.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Chloro-3-isobutoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-Isobutoxyphenylboronic acid
- 4-Chlorophenylboronic acid
- 3-Isobutoxyphenylboronic acid
Comparison
4-Chloro-3-isobutoxyphenylboronic acid is unique due to the presence of both chlorine and isobutoxy substituents on the phenyl ring. This combination can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to 4-Isobutoxyphenylboronic acid, the chlorine substituent adds an electron-withdrawing effect, which can alter the compound’s behavior in coupling reactions. Similarly, compared to 4-Chlorophenylboronic acid, the isobutoxy group introduces steric effects that can impact the compound’s reactivity.
Properties
IUPAC Name |
[4-chloro-3-(2-methylpropoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7,13-14H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVMYENCQOGANR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681673 |
Source
|
Record name | [4-Chloro-3-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-37-8 |
Source
|
Record name | Boronic acid, B-[4-chloro-3-(2-methylpropoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-Chloro-3-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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